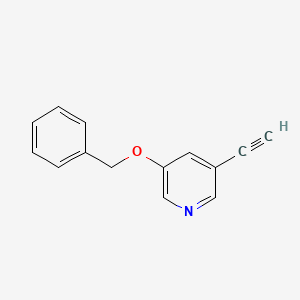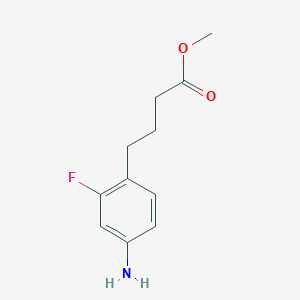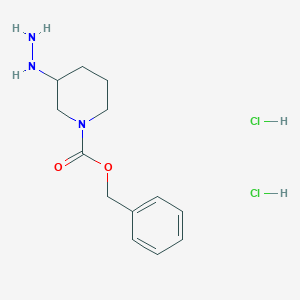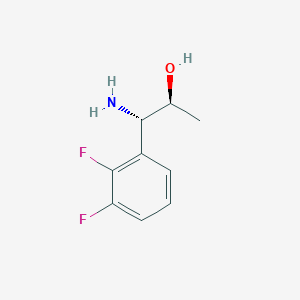
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL typically involves asymmetric hydrogenation or asymmetric epoxidation. These methods utilize chiral catalysts to achieve the desired stereochemistry. For instance, asymmetric hydrogenation can be performed using chiral DuPHOS Rh-catalyst, while asymmetric epoxidation can be achieved using Jacobsen’s Mn catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric synthesis. The use of chiral metal catalysts is crucial to ensure high enantiomeric purity. The process may include steps such as the resolution of racemates or the use of chiral pool synthesis .
化学反応の分析
Types of Reactions
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaOH (Sodium hydroxide) for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution.
科学的研究の応用
(1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical drugs, particularly those requiring high enantiomeric purity.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
類似化合物との比較
Similar Compounds
- (1S,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL
Uniqueness
What sets (1S,2S)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL apart from its similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This makes it a valuable compound in the synthesis of enantiomerically pure drugs and other chiral molecules .
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChIキー |
QGQMHGKLKBAITH-SSDLBLMSSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)F)N)O |
正規SMILES |
CC(C(C1=C(C(=CC=C1)F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


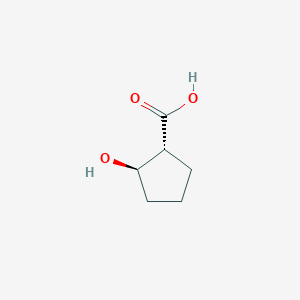

![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole](/img/structure/B13054459.png)
![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
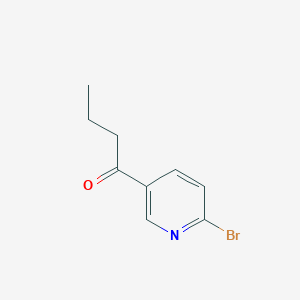
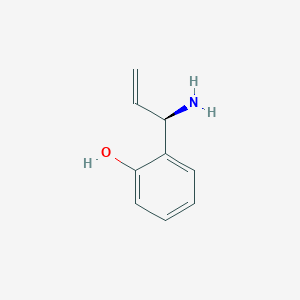
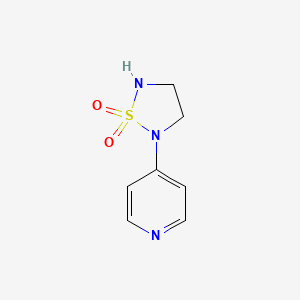

![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
![(3R)-3-Amino-3-[2-fluoro-4-(hydroxymethyl)phenyl]propan-1-OL](/img/structure/B13054506.png)
